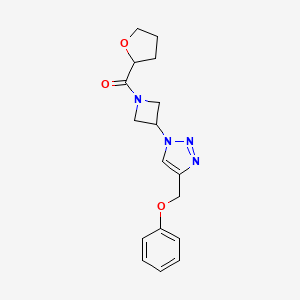
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(tetrahydrofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(tetrahydrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(tetrahydrofuran-2-yl)methanone , also known by its CAS number 2034592-64-6, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
- Molecular Formula : C21H18N6O3
- Molecular Weight : 402.4060
- Structure : The compound features a triazole ring and an azetidine moiety, which are known for their diverse biological activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds often possess significant antimicrobial properties. For example, related triazole derivatives have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Triazole Derivative A | Antibacterial | E. coli, S. aureus | |
| Triazole Derivative B | Antifungal | C. albicans |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Research indicates that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
| Compound | IC50 (μM) | COX Enzyme Inhibition |
|---|---|---|
| Sample 1 | 19.45 ± 0.07 | COX-1 |
| Sample 2 | 23.8 ± 0.20 | COX-2 |
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity, particularly against certain tumor cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells.
The biological activity of the compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in microbial growth and inflammation.
- Cell Cycle Interference : The compound may disrupt the cell cycle in cancerous cells, leading to increased apoptosis.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties that can protect cells from oxidative stress.
Case Studies
Several case studies have highlighted the potential of this compound:
- A study on triazole derivatives indicated significant antibacterial activity against resistant strains of bacteria, suggesting that this class of compounds could be developed as novel antibiotics.
- Another investigation focused on the anti-inflammatory effects demonstrated by similar compounds in animal models, showing reduced swelling and pain.
特性
IUPAC Name |
oxolan-2-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(16-7-4-8-23-16)20-10-14(11-20)21-9-13(18-19-21)12-24-15-5-2-1-3-6-15/h1-3,5-6,9,14,16H,4,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAYIHPTETXHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














